N-(Pentachlorophenyl)ethanimidic acid
Description
N-(Pentachlorophenyl)ethanimidic acid is a halogenated organic compound characterized by an ethanimidic acid backbone (CH₃C(=NH)OH) substituted with a pentachlorophenyl group. For example, ethanimidic acid derivatives are implicated in bacterial degradation pathways of complex organometallics , and sulfated phenyl variants like N-[2-(sulfooxy)phenyl]ethanimidic acid demonstrate conjugation with aromatic systems to enhance solubility .
Properties
CAS No. |
23651-79-8 |
|---|---|
Molecular Formula |
C8H4Cl5NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c1-2(15)14-8-6(12)4(10)3(9)5(11)7(8)13/h1H3,(H,14,15) |
InChI Key |
XERUDOUWRFZUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- typically involves the reaction of pentachlorophenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The pentachlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated acetamides .
Scientific Research Applications
ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves its interaction with specific molecular targets. The pentachlorophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The pentachlorophenyl substituent distinguishes N-(Pentachlorophenyl)ethanimidic acid from other ethanimidic acid derivatives. Key comparisons include:
Key Observations:
- Lipophilicity vs. Solubility : The pentachlorophenyl group increases hydrophobicity, making the compound likely to bioaccumulate, whereas sulfated analogs (e.g., ) are more polar and water-soluble.
- Reactivity: Ethanimidic acid itself participates in microbial cleavage of ethyl groups via dehydrogenases and monooxygenases . Chlorination may reduce enzymatic degradation rates in this compound.
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